4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been found to be effective in the treatment of various diseases.
Scientific Research Applications
- Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, some compounds demonstrated significant inhibitory effects, making them potential candidates for TB treatment.
- Imidazole-containing compounds have diverse applications, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of an imidazole moiety in N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide suggests potential therapeutic applications .
- Researchers explore the molecular interactions of derivatized conjugates in docking studies. These insights guide further development of compounds like N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide for targeted drug design .
- Analogues of pyrazine and pyrazinamide have shown promise as anti-TB agents. Substituted N-phenylpyrazine-2-carboxamides exhibit higher anti-TB activity than the standard drug PZA . This suggests that compounds related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide could be explored further.
- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a highly regioselective nucleophilic aromatic substitution. Such reactions are essential in medicinal chemistry for creating novel compounds with specific functional groups .
- Given the rise of multidrug-resistant TB, there’s an urgent need for effective anti-TB drugs. Investigating compounds related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide may contribute to developing new therapies .
Anti-Tubercular Activity
Imidazole-Containing Compounds
Chemical Biology and Drug Design
Anti-Mycobacterial Agents
Nucleophilic Aromatic Substitution
Drug Resistance and New Therapies
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(21-10-17-9-18(15-5-6-15)23-12-22-17)16-3-1-14(2-4-16)11-24-8-7-20-13-24/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBVOPGYLMRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.